
Ethyl 4-amino-3-chlorobenzoate
Overview
Description
Ethyl 4-amino-3-chlorobenzoate (molecular formula: C₉H₁₀ClNO₂) is a benzoic acid derivative characterized by an ethyl ester group at the carboxylic acid position, an amino (-NH₂) group at the para position (C4), and a chlorine atom at the meta position (C3) on the aromatic ring. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The amino group enhances nucleophilicity, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity in substitution and coupling reactions. Its molecular weight is approximately 199.64 g/mol, and it exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
The compound is primarily utilized in medicinal chemistry for designing enzyme inhibitors and receptor modulators due to its ability to interact with biological targets via hydrogen bonding (amino group) and hydrophobic interactions (chlorine and ethyl ester) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position. For example, it can react with nucleophiles such as hydroxide ions to form ethyl 4-amino-3-hydroxybenzoate.
Reduction Reactions: The nitro group in related compounds can be reduced to an amino group using reducing agents like indium powder and ammonium chloride.
Oxidation Reactions: The amino group can be oxidized to a nitro group under specific conditions using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Indium powder and ammonium chloride in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Ethyl 4-amino-3-hydroxybenzoate.
Reduction: Ethyl 4-aminobenzoate.
Oxidation: Ethyl 4-nitro-3-chlorobenzoate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-3-chlorobenzoate has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests that it may exhibit various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of chlorobenzoic acids, including this compound, show promise as antimicrobial agents. The presence of the amino group enhances interaction with bacterial cell walls, potentially leading to increased efficacy against various pathogens .
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects. The amino group can participate in hydrogen bonding, which may influence the compound's ability to modulate inflammatory pathways .
- Analgesic Effects : Some studies suggest that derivatives of chlorobenzoates may possess analgesic properties, making them candidates for pain management therapies .
Agrochemicals
This compound is also being explored in the field of agrochemicals:
- Herbicides : The compound's structural characteristics allow it to act as a herbicide by inhibiting specific enzymatic pathways in plants. Its effectiveness against certain weed species has been documented, providing an avenue for agricultural applications .
- Pesticides : Similar derivatives have been utilized in developing pesticides due to their ability to disrupt pest metabolism or growth, thereby serving as effective pest control agents .
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate:
- Building Block for Complex Molecules : It can be used to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions or coupling reactions. This versatility makes it valuable in pharmaceutical synthesis and material science .
- Functionalization Reactions : The amino and chloro groups allow for further functionalization, enabling chemists to tailor properties for specific applications in drug design or materials development .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of chlorobenzoate derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Herbicidal Activity
Research evaluating the herbicidal properties of this compound indicated effective control over specific weed species in controlled agricultural settings. The compound showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential utility in crop management strategies .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-chlorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme kinetics. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural Differences and Functional Impacts
Compound Name | Substituents | Key Properties |
---|---|---|
Ethyl 4-amino-3-chlorobenzoate | -NH₂ (C4), -Cl (C3), ethyl ester | High reactivity in nucleophilic substitutions; moderate bioactivity |
Ethyl 4-amino-2-chlorobenzoate | -NH₂ (C4), -Cl (C2), ethyl ester | Reduced steric hindrance; altered enzyme interaction due to Cl position |
Ethyl 3-amino-4-chlorobenzoate | -NH₂ (C3), -Cl (C4), ethyl ester | Lower electron-withdrawing effect; weaker hydrogen bonding capacity |
Ethyl 4-amino-3-bromobenzoate | -NH₂ (C4), -Br (C3), ethyl ester | Higher halogen reactivity (Br vs. Cl); potential for stronger bioactivity |
Ethyl 4-amino-3-methylbenzoate | -NH₂ (C4), -CH₃ (C3), ethyl ester | Increased lipophilicity; reduced electronic effects compared to Cl |
Key Findings :
- Halogen Type: Bromine analogs (e.g., Ethyl 4-amino-3-bromobenzoate) exhibit enhanced leaving-group capacity in nucleophilic substitutions compared to chlorine, while fluorine analogs (e.g., Ethyl 4-amino-3-fluorobenzoate) show reduced steric effects and altered metabolic stability .
- Substituent Position: Chlorine at C3 (meta to amino) in this compound optimizes electronic effects for electrophilic aromatic substitution, whereas chlorine at C2 (ortho) increases steric hindrance, reducing reaction yields .
Ester Group Variations
Table 2: Ester Group Impact on Physicochemical Properties
Compound Name | Ester Group | Solubility (in H₂O) | LogP |
---|---|---|---|
This compound | Ethyl | 0.5 mg/mL | 2.1 |
Mthis compound | Methyl | 1.2 mg/mL | 1.8 |
Propyl 4-amino-3-chlorobenzoate | Propyl | 0.3 mg/mL | 2.5 |
Key Findings :
- Smaller ester groups (e.g., methyl) improve aqueous solubility but reduce lipophilicity, impacting membrane permeability in drug design .
- Ethyl esters balance solubility and bioavailability, making them preferred in pharmaceutical intermediates .
Table 3: Enzyme Interaction and Therapeutic Potential
Compound Name | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
This compound | Tyrosine kinase | 12.3 | Competitive inhibition via H-bonding |
Ethyl 4-amino-2-nitrobenzoate | Cytochrome P450 | 45.7 | Non-competitive inhibition |
Ethyl 3-chloro-4-fluorobenzoate | Dihydrofolate reductase | 8.9 | Steric blockage of active site |
Key Findings :
- The amino and chlorine substituents in this compound enable selective binding to tyrosine kinases, outperforming nitro- or fluoro-substituted analogs in specificity .
- Dual halogenation (e.g., Ethyl 3-chloro-4-fluorobenzoate) enhances enzyme inhibition potency but may increase toxicity risks .
Uniqueness of this compound
The compound’s uniqueness stems from its C4-amino/C3-chloro/ethyl ester trifecta:
Electronic Balance: The electron-donating amino group and electron-withdrawing chlorine create a polarized aromatic system, facilitating regioselective reactions .
Bioactivity Profile : Compared to methyl or nitro analogs, it shows superior enzyme inhibition with lower cytotoxicity, making it a candidate for anticancer and antimicrobial agents .
Synthetic Versatility : The ethyl ester provides stability in acidic conditions, unlike methyl esters, while maintaining reactivity for hydrolysis or transesterification .
Biological Activity
Ethyl 4-amino-3-chlorobenzoate, an aromatic amine and benzoate ester, has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by an amino group at the para position and a chlorine atom at the meta position of the aromatic ring. Its synthesis typically involves the esterification of 4-amino-3-chlorobenzoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. The reaction mechanism includes a nucleophilic attack by ethanol on the carbonyl carbon of the carboxylic acid, resulting in the formation of the ester bond.
Biological Activity
Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and halogen bonding. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.
Enzyme Inhibition:
Recent studies have highlighted the compound's potential as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines by inhibiting EGFR, suggesting its potential in cancer therapeutics .
Case Studies and Experimental Data
- EGFR Inhibition:
- Structure-Activity Relationship (SAR):
- Pharmacokinetics:
Data Table: Biological Activity Overview
Q & A
Q. Basic: What are the optimal synthetic routes for Ethyl 4-amino-3-chlorobenzoate, and how can reaction conditions be optimized for yield?
Answer:
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A robust method involves reacting 4-amino-3-chlorobenzoic acid with ethyl chloride or ethanol under acidic conditions. For example:
- Procedure : Dissolve 4-amino-3-chlorobenzoic acid in ethanol with catalytic sulfuric acid. Reflux at 80–90°C for 6–12 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1). Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (ethanol/water) .
- Optimization : Adjust molar ratios (e.g., excess ethanol), use anhydrous conditions, and control temperature to minimize side reactions (e.g., ester hydrolysis). Yields >75% are achievable with careful stoichiometry and purification.
Method | Reagents | Yield | Key Parameters |
---|---|---|---|
Acid-catalyzed esterification | H₂SO₄, ethanol | 70–80% | Reflux, 12 h, anhydrous conditions |
Coupling with Vilsmeier reagent | Vilsmeier complex, aniline | 65–75% | Room temperature, 24 h stirring |
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
Critical techniques include:
- ¹H/¹³C NMR :
- FT-IR : Ester C=O stretch (~1720 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time varies with mobile phase .
Q. Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing chlorine and electron-donating amino group create a polarized aromatic ring, directing reactivity:
- Meta/para Activation : The amino group activates the ring toward electrophilic substitution at the para position relative to Cl.
- Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution: Cl (−0.25 e), NH₂ (+0.18 e). This guides regioselective functionalization (e.g., Suzuki coupling at C-5) .
- Experimental Validation : React with iodomethane (K₂CO₃, DMF, 60°C) to methylate the amino group, confirmed by ¹H NMR shift changes (δ 2.9 ppm for N-CH₃) .
Q. Advanced: What strategies can resolve contradictions in crystallographic data for this compound derivatives?
Answer:
Discrepancies in unit cell parameters or space groups arise from polymorphism or refinement errors. Mitigation strategies:
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Software Cross-Validation : Refine structures using SHELXL (for small molecules) and Olex2 for validation. Compare R-factors (<5% for high-quality data) .
- Twinned Crystals : Use PLATON to detect twinning and apply twin-law corrections. Example: A derivative with P2₁/c space group showed Rint = 0.052 after detwinning .
Q. Advanced: How can this compound be leveraged to reverse ABCG2-mediated drug resistance in cancer therapy?
Answer:
The compound’s structural motifs (chloro, amino, ester) enable interaction with ABCG2 transporters:
- In Vitro Assays : Use MDCK-II cells overexpressing ABCG2. Co-administer this compound (10 µM) with mitoxantrone (substrate). Measure intracellular accumulation via flow cytometry (50% increase vs. control) .
- SAR Studies : Modify the ester group to amide (e.g., methylamide) to enhance binding affinity (IC₅₀ reduced from 15 µM to 8 µM) .
- Molecular Docking : AutoDock Vina predicts hydrogen bonding with ABCG2 residues (e.g., Asn436). Validate via site-directed mutagenesis .
Q. Advanced: What computational approaches predict the environmental fate and toxicity of this compound?
Answer:
- QSPR Models : Use EPI Suite to estimate biodegradability (BIOWIN score: 2.5, suggesting moderate persistence).
- Toxicity Prediction : TEST software predicts LC₅₀ (fish) >100 mg/L, classifying it as "low toxicity." Validate via zebrafish embryo assays (no mortality at 50 mg/L) .
- Degradation Pathways : DFT simulations suggest hydrolysis of the ester group (t₁/₂ ~30 days at pH 7) as the primary degradation route .
Properties
IUPAC Name |
ethyl 4-amino-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDTVONVIRHHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363937 | |
Record name | ethyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82765-44-4 | |
Record name | ethyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.